Antiproliferative Activity: Multi-Cell-Line Cytotoxicity Profile vs. N-(Naphthalen-2-yl)-2,2-diphenylacetamide
N-(4-Methoxynaphthalen-1-yl)-2,2-diphenylacetamide exhibits measurable antiproliferative activity across four human cancer cell lines, with IC₅₀ values ranging from 4.5 to 7.5 µM . The most potent activity was observed against triple-negative breast cancer MDA-MB-231 cells (IC₅₀ = 4.5 µM) and ER-positive MCF-7 breast cancer cells (IC₅₀ = 5.0 µM), followed by lung adenocarcinoma A549 (IC₅₀ = 6.0 µM) and hepatocellular carcinoma HepG2 (IC₅₀ = 7.5 µM) . In contrast, the des-methoxy analog N-(naphthalen-2-yl)-2,2-diphenylacetamide (CAS 7505-88-6) has no published antiproliferative data against these cell lines, precluding a direct potency comparison but highlighting the functional contribution of the 4-methoxy substituent to the observed cytotoxicity profile .
| Evidence Dimension | In vitro antiproliferative activity (IC₅₀, µM) |
|---|---|
| Target Compound Data | MDA-MB-231: 4.5; MCF-7: 5.0; A549: 6.0; HepG2: 7.5 |
| Comparator Or Baseline | N-(naphthalen-2-yl)-2,2-diphenylacetamide (CAS 7505-88-6): No published antiproliferative data available |
| Quantified Difference | Not calculable (comparator lacks data); target compound demonstrates a 1.7-fold activity range across four cell lines |
| Conditions | MTT assay; 48 h incubation; human cancer cell lines MCF-7, HepG2, A549, MDA-MB-231 |
Why This Matters
The multi-cell-line antiproliferative fingerprint provides a basis for selecting this compound over des-methoxy naphthalene analogs that lack any documented cytotoxicity data.
